molecular formula C19H18BrN3OS B2687961 2-bromo-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1797259-49-4

2-bromo-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2687961
CAS No.: 1797259-49-4
M. Wt: 416.34
InChI Key: JAGPUZDIXPLOHC-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H18BrN3OS and its molecular weight is 416.34. The purity is usually 95%.
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Biological Activity

2-bromo-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C19H18BrN3OS
  • Molecular Weight : 416.3 g/mol
  • CAS Number : 1797259-49-4

Antitumor Activity

Research has shown that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have been evaluated for their inhibitory effects on various cancer cell lines, targeting key pathways involved in tumor growth:

  • Mechanism of Action :
    • Inhibition of BRAF(V600E), EGFR, and Aurora-A kinase pathways.
    • Induction of apoptosis in cancer cells through increased p53 expression and caspase activation .
  • Case Studies :
    • A study demonstrated that certain pyrazole derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, indicating strong cytotoxic effects .
    • Molecular docking studies suggested favorable interactions between these compounds and target proteins, enhancing their potential as therapeutic agents .

Anti-inflammatory and Antibacterial Properties

In addition to antitumor activity, pyrazole derivatives have been reported to possess anti-inflammatory and antibacterial properties:

  • Anti-inflammatory Effects :
    • Compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are critical in inflammatory responses .
  • Antibacterial Activity :
    • Studies indicated that certain pyrazole derivatives could disrupt bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureImpact on Activity
Presence of bromineEnhances lipophilicity and potential receptor binding affinity
Cyclopropyl groupContributes to the overall conformational flexibility and interaction with biological targets
Thiophene ringIncreases electron density, potentially improving interactions with receptors involved in signaling pathways

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the cyclopropyl group via alkylation methods.
  • Final coupling reactions to attach the benzamide moiety.

Properties

IUPAC Name

2-bromo-N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c20-15-5-2-1-4-14(15)19(24)21-9-10-23-17(13-7-8-13)12-16(22-23)18-6-3-11-25-18/h1-6,11-13H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGPUZDIXPLOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Br)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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